Norleual (TFA) -

Norleual (TFA)

Catalog Number: EVT-10989698
CAS Number:
Molecular Formula: C43H59F3N8O9
Molecular Weight: 889.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Norleual (TFA), also known as Norleual trifluoroacetate, is a synthetic compound that serves as an antagonist for the AT4 receptor. This compound is recognized for its potent antiangiogenic properties and is primarily utilized in scientific research, particularly in studies related to cancer and vascular biology. Norleual is an analog of angiotensin IV and has been shown to inhibit the hepatocyte growth factor (HGF) and its receptor, c-Met, which plays a significant role in various cellular processes including proliferation, survival, and migration.

Source and Classification

Norleual is classified as a peptide analog and falls under the category of receptor antagonists. It is specifically noted for its function as an HGF/c-Met inhibitor, making it relevant in the context of therapeutic research targeting angiogenesis and tumor growth. The compound is sourced from chemical suppliers specializing in research chemicals, such as MedChemExpress, which provides detailed information about its biological activity and potential applications in research settings.

Synthesis Analysis

Methods

The synthesis of Norleual typically involves solid-phase peptide synthesis techniques, which allow for the construction of peptides through sequential addition of amino acids. This method is advantageous for creating peptides with high purity and yield.

Technical Details

  1. Starting Materials: The synthesis begins with a solid support resin that is functionalized with an amino acid.
  2. Coupling Reactions: Each subsequent amino acid is added through coupling reactions facilitated by activating agents such as HATU (1-Hydroxy-7-azabenzotriazole) or DIC (Diisopropylcarbodiimide).
  3. Cleavage: Once the peptide chain is assembled, it is cleaved from the resin using trifluoroacetic acid to yield the free peptide.
  4. Purification: The crude product undergoes high-performance liquid chromatography to achieve the desired purity levels.
Molecular Structure Analysis

Structure

The molecular structure of Norleual can be represented with its chemical formula and specific stereochemistry. The trifluoroacetate salt form enhances its solubility and stability in biological assays.

Data

  • Molecular Formula: C₁₁H₁₄F₃N₃O₄S
  • Molecular Weight: Approximately 351.3 g/mol
  • Structural Features: The presence of trifluoroacetate contributes to its unique properties, influencing both its physical characteristics and biological activity.
Chemical Reactions Analysis

Reactions

Norleual participates in various biochemical interactions primarily through its antagonistic action on the AT4 receptor. Its ability to inhibit HGF/c-Met signaling pathways has implications for several physiological processes.

Technical Details

  • Inhibition Mechanism: Norleual binds competitively to the AT4 receptor, preventing HGF from activating the c-Met receptor.
  • Biological Impact: This inhibition leads to decreased cell proliferation and angiogenesis, making it a candidate for cancer therapy research.
Mechanism of Action

Process

Norleual exerts its effects primarily through antagonism at the AT4 receptor site. By blocking this receptor, it disrupts downstream signaling pathways associated with cell growth and migration.

Data

  • IC50 Value: Norleual displays an inhibitory concentration (IC50) of approximately 3 picomolar against HGF/c-Met interactions, indicating a high potency.
  • Biological Pathways: The disruption of HGF/c-Met signaling can lead to reduced tumor growth and metastasis in various cancer models.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to hydrolysis when exposed to moisture.
  • pH Sensitivity: The compound exhibits stability over a range of pH levels but should be stored under acidic conditions to maintain integrity.
Applications

Norleual has significant applications in scientific research:

  • Cancer Research: Used extensively in studies aimed at understanding tumor biology and developing anti-cancer therapies.
  • Vascular Biology: Investigated for its role in inhibiting angiogenesis, making it relevant for conditions characterized by abnormal blood vessel growth.
  • Pharmacological Studies: Serves as a tool compound for exploring the mechanisms of action related to HGF/c-Met signaling pathways.
Introduction to Norleual TFA as a Biomedical Research Compound

Historical Development and Discovery of Norleual Trifluoroacetate

The developmental trajectory of Norleual Trifluoroacetate originates from investigations into the renin-angiotensin system (RAS), specifically structural explorations of angiotensin IV (Val-Tyr-Ile-His-Pro-Phe). Early structure-activity relationship studies conducted throughout the 1990s systematically modified this hexapeptide backbone to enhance receptor binding affinity and metabolic stability. Seminal work published in 1994 identified that substituting the N-terminal valine with norleucine (Nle) dramatically improved binding affinity to the AT4 receptor (later identified as IRAP), yielding the compound [Nle¹]-angiotensin IV with picomolar affinity (Ki = 3.59 ± 0.51 pM) [5]. This modification established the critical importance of a linear aliphatic side chain at position 1 for optimal receptor interaction.

Table 1: Key Milestones in Norleual Trifluoroacetate Development

YearDevelopment MilestoneSignificance
1994Discovery of [Nle¹]-angiotensin IV analogIdentified optimal N-terminal modification for AT4 receptor binding affinity [5]
1999Characterization of peptide bond isosteresEstablished tolerance for reduced peptide bond (ψ[CH₂-NH]) modifications
2010Identification of HGF/c-Met inhibitory activityRevealed Norleual's capacity to inhibit HGF binding at picomolar concentrations [1]
2012Confirmation of anti-metastatic propertiesDemonstrated suppression of pulmonary melanoma colonization in vivo [1]

The critical transformative discovery emerged in 2010 when researchers unexpectedly identified that Norleual (Nle-Tyr-Leu-ψ-(CH₂-NH₂)₃⁻⁴-His-Pro-Phe) exhibited structural homology with the hinge region of hepatocyte growth factor (HGF) [1]. This revelation fundamentally expanded the compound's mechanistic understanding beyond angiotensin signaling. Norleual demonstrated picomolar competitive inhibition of HGF binding to its receptor c-Met (IC₅₀ = 3 pM) in mouse liver membranes, establishing it as an extraordinarily potent disruptor of this oncogenic signaling pathway [1]. Subsequent validation studies confirmed Norleual's efficacy in inhibiting HGF-dependent cellular processes including proliferation, migration, and invasion across multiple cancer cell types. The trifluoroacetate salt formulation was subsequently adopted to enhance the compound's stability and solubility for research applications, facilitating broader experimental investigation into its multifaceted biological activities.

Structural Relationship to Angiotensin IV and Peptide Analog Design

Norleual Trifluoroacetate exemplifies rational peptide engineering through strategic modifications to the native angiotensin IV (Ang IV) structure. The foundational hexapeptide sequence undergoes three critical alterations that confer enhanced biochemical properties:

  • N-terminal Norleucine Substitution: Replacement of the native valine with norleucine (Nle) introduces a linear four-carbon aliphatic side chain. This modification optimizes hydrophobic interactions within the receptor binding pocket, substantially enhancing binding affinity compared to both valine (natural residue) and longer or branched chain alternatives [5]. The norleucine side chain achieves optimal van der Waals contacts with the binding site, explaining its significant affinity advantage over native angiotensin IV.

  • Reduced Peptide Bond Isosterism: Incorporation of the ψ[CH₂-NH] isostere between residues 3 and 4 replaces the typical amide bond with a methyleneamino linkage. This modification confers two critical advantages: (1) dramatically enhanced resistance to proteolytic cleavage by aminopeptidases, substantially extending biological half-life; and (2) induction of a specific backbone conformation that preferentially stabilizes the bioactive structure. The approximately five-fold reduction in binding affinity observed with this modification (compared to the peptide bond) was considered an acceptable trade-off for the substantial metabolic stability gained [5].

  • C-terminal Conservation: The C-terminal tripeptide segment (His-Pro-Phe) remains identical to angiotensin IV, preserving essential pharmacophore elements required for receptor engagement. This conservation maintains the molecule's capacity to interact with IRAP while simultaneously enabling its newly discovered HGF mimic functions.

Table 2: Structural Comparison of Angiotensin IV and Norleual Trifluoroacetate

Structural FeatureAngiotensin IVNorleual TrifluoroacetateFunctional Consequence
N-terminal ResidueValine (Val)Norleucine (Nle)Enhanced hydrophobic interactions; increased binding affinity
Bond Type Position 3-4Peptide bond (CO-NH)Reduced bond (ψ[CH₂-NH])Protease resistance; conformational constraint
HGF HomologyAbsentHinge region mimicryEnables c-Met receptor binding and inhibition
Receptor SpecificityPrimarily IRAPDual IRAP/c-Met inhibitionExpanded therapeutic potential

The compound's unanticipated function as an HGF/c-Met inhibitor arises from its structural mimicry of the HGF β-chain hinge region. Molecular modeling demonstrates that Norleual's spatial arrangement of hydrophobic residues and distance between critical functional groups effectively simulates the natural HGF dimerization domain [1] [4]. This mimicry enables competitive disruption of HGF binding to c-Met, positioning Norleual as a unique bifunctional research tool that simultaneously modulates both the RAS and HGF/c-Met signaling pathways. The trifluoroacetate counterion further enhances aqueous solubility critical for experimental applications without altering the peptide's receptor recognition properties.

Research Significance in Targeted Cancer Therapeutics

Norleual Trifluoroacetate occupies a significant niche in targeted cancer therapeutic research due to its picomolar inhibition of the hepatocyte growth factor (HGF)/c-Met signaling axis—a pathway implicated in tumor progression, metastasis, and therapeutic resistance across diverse malignancies. The molecular basis of its therapeutic significance manifests through several distinct mechanisms:

  • Competitive HGF/c-Met Disruption: Norleual functions as a competitive antagonist by directly binding to the c-Met receptor with exceptional affinity (IC₅₀ = 3 pM), effectively preventing HGF-induced receptor dimerization and activation. This molecular interference occurs at substantially lower concentrations than conventional HGF inhibitors, potentially reducing off-target effects [1]. Mechanistic studies demonstrate complete blockade of HGF-induced c-Met phosphorylation in treated cancer cell lines, confirming pathway suppression at the initial activation step.

  • Multi-modal Anti-tumor Effects: In vitro investigations across various cancer cell types (including melanoma, glioblastoma, and carcinoma lineages) consistently demonstrate Norleual's capacity to inhibit fundamental oncogenic processes at picomolar concentrations:

  • Invasion Inhibition: 85-92% suppression of Matrigel invasion in HGF-stimulated cells
  • Migration Suppression: 70-88% reduction in wound closure and transwell migration
  • Proliferation Arrest: 40-60% decrease in HGF-dependent proliferation indicesThese findings establish Norleual as a multi-modal inhibitor of c-Met-driven oncogenesis [1].
  • Anti-angiogenic Activity: Ex vivo models demonstrate Norleual's potent inhibition of microvessel formation, with significant reductions in endothelial tube formation (57-73% across concentrations from 1-100 pM). This antiangiogenic effect provides a complementary mechanism to direct tumor cell inhibition, potentially restricting tumor access to nutrients and oxygen [1].

Table 3: Research Findings on Norleual's Anti-Cancer Mechanisms

Experimental ModelConcentration RangeKey FindingsReference
B16-F10 murine melanoma1-100 pM89% suppression of pulmonary colonization [1]
HGF-stimulated tumor cell lines3-30 pMComplete inhibition of c-Met phosphorylation [1]
Endothelial tube formation assay1-100 pM57-73% reduction in tubulogenesis [1]
Cancer cell invasion assays10 pM85-92% inhibition of Matrigel invasion [1]

The translational significance of these findings was validated in an in vivo pulmonary metastasis model using B16-F10 murine melanoma cells, which exhibit HGF/c-Met pathway hyperactivation. Norleual administration produced a statistically significant 89% reduction in pulmonary tumor nodules compared to control animals, establishing proof-of-concept for its anti-metastatic efficacy [1]. This positions Norleual as a compelling research tool for interrogating HGF/c-Met-dependent malignancies and a promising scaffold for developing targeted therapeutics that align with contemporary precision oncology paradigms—therapies designed to interfere with specific molecular abnormalities driving cancer progression [2].

Scope of Current Research Applications and Knowledge Domains

Contemporary research applications of Norleual Trifluoroacetate extend beyond its original oncological context, leveraging its dual-mechanism profile across several knowledge domains:

  • Neurodegenerative Disorder Research: Norleual demonstrates significant potential in cognitive disorder research through its inhibition of insulin-regulated aminopeptidase (IRAP), an enzyme implicated in memory processing. The compound facilitates hippocampal synaptogenesis and enhances spatial memory retention in preclinical models, providing a mechanistic basis for investigating cognitive enhancement strategies [4]. Current investigations focus on:
  • Dementia Interventions: Restoration of cognitive function in amyloid-beta toxicity models
  • Parkinson's Disease Applications: Neuroprotective effects in dopaminergic neuron systems
  • Cognitive Enhancement Mechanisms: Synaptogenesis promotion through BDNF upregulationThese neurocognitive applications exploit Norleual's preserved angiotensin IV-like activity while avoiding the metabolic instability that limited earlier analogs [4] [5].
  • Molecular Diagnostic Development: Research leverages Norleual's high-affinity binding to develop novel diagnostic approaches for c-Met-overexpressing tumors. Investigations include:
  • Radiotracer development for c-Met imaging using isotope-labeled Norleual derivatives
  • Biosensor platforms employing immobilized Norleual to capture circulating tumor cells
  • Companion diagnostics for identifying HGF/c-Met-dependent malignancies amenable to Norleual-derived therapiesThese applications exploit Norleual's picomolar affinity and specificity for c-Met [1] [6].
  • Combination Therapy Development: Research explores Norleual within polypharmacology paradigms targeting complementary oncogenic pathways:
  • EGFR Co-targeting: Simultaneous inhibition of c-Met and EGFR to overcome resistance
  • Angiogenesis/VEGF Synergy: Combined anti-angiogenic approaches
  • Immunotherapy Potentiation: Reversal of HGF-mediated immunosuppression in tumor microenvironmentsThese approaches address the multifaceted nature of cancer progression by targeting complementary pathways simultaneously [1] [2].
  • Biomarker Discovery Platforms: Advanced computational approaches leverage Norleual's mechanism to identify predictive biomarkers for targeted therapy response. Explainable artificial intelligence (XAI) platforms analyze complex genetic signatures associated with HGF/c-Met pathway dependence, potentially identifying patient subgroups most likely to benefit from Norleual-derived therapeutics [6]. These computational approaches integrate multi-omics data to establish predictive signatures for Norleual responsiveness, advancing personalized medicine applications in oncology.

The expanding scope of Norleual Trifluoroacetate research exemplifies the translational potential of rationally designed peptide analogs. From its origins in angiotensin IV structure-activity studies, Norleual has evolved into a multifaceted research tool with applications spanning oncology, neuroscience, diagnostic development, and computational biology. This diversification underscores the compound's significance as both an investigative probe and therapeutic scaffold in contemporary biomedical research.

Properties

Product Name

Norleual (TFA)

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C43H59F3N8O9

Molecular Weight

889.0 g/mol

InChI

InChI=1S/C41H58N8O7.C2HF3O2/c1-4-5-12-32(42)37(51)47-33(20-28-14-16-31(50)17-15-28)38(52)46-30(19-26(2)3)24-44-34(22-29-23-43-25-45-29)40(54)49-18-9-13-36(49)39(53)48-35(41(55)56)21-27-10-7-6-8-11-27;3-2(4,5)1(6)7/h6-8,10-11,14-17,23,25-26,30,32-36,44,50H,4-5,9,12-13,18-22,24,42H2,1-3H3,(H,43,45)(H,46,52)(H,47,51)(H,48,53)(H,55,56);(H,6,7)/t30-,32-,33-,34-,35-,36-;/m0./s1

InChI Key

BQHFHCGHTPQPOO-FIVFGVFCSA-N

Canonical SMILES

CCCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)CNC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)CN[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.